MAGE-3 (119-134)
Description
Overview of Cancer/Testis Antigens (CTAs) in Tumor Immunology
Cancer/Testis Antigens (CTAs) are a group of proteins that have garnered considerable interest in cancer research due to their unique expression pattern. numberanalytics.com Typically, their expression is confined to male germ cells in the testes, which are immune-privileged sites, and the placenta. nih.govfrontiersin.org However, these antigens are aberrantly re-expressed in various types of malignant tumors. numberanalytics.comfrontiersin.orgresearchgate.net This restricted expression in normal tissues, coupled with their presence in cancerous cells, makes them highly attractive targets for cancer immunotherapy, as it minimizes the risk of autoimmune responses against healthy tissues. numberanalytics.com
The immune system generally does not recognize CTAs as "self" proteins because of their sequestration in the testes, an environment shielded from immune surveillance by the blood-testis barrier and the lack of HLA class I molecule expression on germ cells. nih.govfrontiersin.org Consequently, when these antigens are expressed by tumor cells, they can be recognized by the immune system, making them immunogenic. frontiersin.org This immunogenicity is a key factor in their potential use in cancer vaccines and other immunotherapeutic strategies. researchgate.netmdpi.com CTAs have been implicated in various aspects of cancer development, including tumor growth, metastasis, and resistance to apoptosis. frontiersin.orgresearchgate.net
MAGE-A3 Protein: Gene Expression Profile and Restricted Expression in Normal Tissues and Tumors
The MAGE-A3 protein, encoded by the MAGEA3 gene located on the X chromosome, is a prominent member of the MAGE (Melanoma-Associated Antigen) family, a major group of CTAs. wikipedia.orgmdpi.comnih.gov The expression of the MAGEA3 gene is tightly regulated, primarily through epigenetic mechanisms such as DNA methylation. nih.govfrontiersin.org
Normal Tissue Expression: In healthy individuals, MAGE-A3 expression is almost exclusively restricted to the germline cells of the testis and the placenta. mdpi.comnih.gov It is not typically found in other normal somatic tissues. atlasgeneticsoncology.org This highly restricted expression profile is a defining characteristic of MAGE-A3 as a CTA.
Tumor Expression: In contrast to its limited expression in normal tissues, MAGE-A3 is frequently overexpressed in a wide variety of human cancers. nih.govcellsignal.com This aberrant expression has been documented in numerous malignancies, including:
Melanoma nih.govresearchgate.net
Non-small cell lung cancer nih.govatlasgeneticsoncology.org
Head and neck squamous cell carcinoma unil.ch
Bladder cancer atlasgeneticsoncology.org
Gastric cancer frontiersin.orgatlasgeneticsoncology.org
Colorectal cancer frontiersin.orgnih.gov
Multiple myeloma cellsignal.com
The presence of MAGE-A3 in tumors is often associated with a poorer prognosis for patients. mdpi.comnih.gov
Table 1: MAGE-A3 Expression in Various Cancers
| Cancer Type | Reported Expression Frequency |
|---|---|
| Non-small cell lung cancer (NSCLC) | 85% atlasgeneticsoncology.org |
| Melanoma | 65% atlasgeneticsoncology.org |
| Thyroid Cancer | 65% atlasgeneticsoncology.org |
| Glioma | 51.3% atlasgeneticsoncology.org |
| Gastric Cancer | 48% atlasgeneticsoncology.org |
| Multiple Myeloma | 41% atlasgeneticsoncology.org |
| Pancreatic Cancer | 40% atlasgeneticsoncology.org |
| Bladder Cancer | 37% atlasgeneticsoncology.org |
| Breast Cancer | 10% atlasgeneticsoncology.org |
Data sourced from various studies and may show some variability.
Identification and Significance of MAGE-3 (119-134) as a Tumor-Associated Epitope
The MAGE-A3 protein can be processed within cancer cells and presented on their surface by Major Histocompatibility Complex (MHC) molecules, making them visible to the immune system's T cells. Specific fragments of the protein, known as epitopes, are the parts that are actually recognized.
The peptide MAGE-3 (119-134) is one such epitope. It has been identified as being presented by HLA class II molecules, specifically HLA-DR13. nih.gov This is significant because HLA class II molecules are recognized by CD4+ T lymphocytes, also known as helper T cells. nih.gov The activation of these helper T cells is crucial for a robust and sustained anti-tumor immune response, as they can help in the activation and proliferation of cytotoxic T lymphocytes (CTLs) which directly kill cancer cells. google.com
The identification of MAGE-3 (119-134) and other MAGE-A3 epitopes has been a key step in the development of MAGE-A3-targeted cancer immunotherapies. nih.govgoogle.comaai.org By understanding which specific peptides are presented by tumor cells, researchers can design vaccines and other therapies that specifically stimulate the T cells capable of recognizing and attacking these tumors. The fact that this epitope is derived from a protein with such a tumor-specific expression pattern underscores its potential as a target for therapies with a high degree of specificity for cancer cells, thereby minimizing damage to healthy tissues. nih.gov
Properties
sequence |
FLLLKYRAREPVTKAE |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 3 (119-134); MAGE-3 (119-134) |
Origin of Product |
United States |
Molecular Characterization and Epitope Derivation of Mage 3 119 134
Amino Acid Sequence and Specificity of MAGE-3 (119-134) Epitope (FLLLKYRAREPVTKAE)
The peptide designated as MAGE-3 (119-134) is a specific fragment derived from the MAGE-A3 protein. nih.gov It consists of a 16-amino acid sequence.
Amino Acid Sequence: Phe-Leu-Leu-Leu-Lys-Tyr-Arg-Ala-Arg-Glu-Pro-Val-Thr-Lys-Ala-Glu (FLLLKYRAREPVTKAE). nih.govgoogle.com
This particular peptide has been identified as an epitope recognized by CD4+ T lymphocytes, also known as helper T cells. nih.govnih.gov The recognition of this epitope is context-dependent and is presented by the Major Histocompatibility Complex (MHC) class II molecule HLA-DR13. nih.govnih.gov The interaction between the peptide-MHC complex on an antigen-presenting cell and the T-cell receptor on a CD4+ T cell is a critical step in initiating an adaptive immune response. Research has demonstrated that CD4+ T cell clones can be isolated that specifically recognize the MAGE-3 (119-134) peptide, leading to cellular activation and the release of cytokines such as interferon-gamma (IFN-γ). nih.gov
| Feature | Description |
| Protein Source | MAGE-A3 |
| Peptide Designation | MAGE-3 (119-134) |
| Amino Acid Sequence | FLLLKYRAREPVTKAE |
| Length | 16 amino acids |
| Immunological Specificity | CD4+ T lymphocyte epitope |
| MHC Restriction | HLA-DR13 |
Commonality of MAGE-3 (119-134) Epitope Across MAGE-A Family Members (e.g., MAGE-A1, MAGE-A2, MAGE-A6)
The MAGE-A gene subfamily members exhibit significant sequence homology, with proteins sharing 50% to 80% sequence identity. genecards.org MAGE-A3 and MAGE-A6 are particularly closely related, with 95% identity. atlasgeneticsoncology.org This high degree of similarity results in shared epitopes, and the sequence for MAGE-3 (119-134) is not unique to the MAGE-A3 protein.
The peptide sequence FLLLKYRAREPVTKAE is identically present in several other MAGE-A family members. nih.govgoogle.com This commonality is significant as it suggests that an immune response generated against this single peptide could potentially target tumor cells expressing any of these MAGE-A proteins.
A patent for MAGE-A3 peptides confirms that the sequence FLLLKYRAREPVTKAE is found identically in MAGE-A1, MAGE-A2, and MAGE-A6. google.com This finding is supported by research identifying that the epitope is also encoded by MAGE-1, -2, and -6. nih.gov The conservation of this epitope across multiple tumor-associated antigens enhances its appeal as a candidate for broadly applicable cancer vaccines. aacrjournals.org
| MAGE Family Member | Location of Homologous Sequence | Sequence Identity |
| MAGE-A1 | Amino acids 112-127 | Identical |
| MAGE-A2 | Amino acids 119-134 | Identical |
| MAGE-A6 | Amino acids 119-134 | Identical |
Methodologies for Peptide Synthesis and Characterization for Immunological Research
The production of peptides like MAGE-3 (119-134) for immunological research relies on precise chemical synthesis and rigorous characterization to ensure their quality and reliability for use in sensitive biological assays. researchgate.netasm.org
Peptide Synthesis: The most prevalent method for creating synthetic peptides for research applications is Solid-Phase Peptide Synthesis (SPPS) . gyrosproteintechnologies.comopenaccessjournals.comejbiotechnology.info This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble solid support or resin. openaccessjournals.com The process is cyclical, involving the deprotection of the terminal amino acid, coupling of the next protected amino acid, and washing steps to remove excess reagents and by-products. gyrosproteintechnologies.com SPPS is favored for its efficiency, high purity potential, and amenability to automation, which allows for the rapid generation of peptide libraries for screening purposes. gyrosproteintechnologies.comopenaccessjournals.comgyrosproteintechnologies.com
An alternative method, Liquid-Phase Peptide Synthesis , can also be used, particularly for high-volume industrial production where scalability is a primary concern. nih.gov
Peptide Characterization and Quality Control: Once synthesized, peptides must be thoroughly characterized to verify their identity and purity, as contaminants can significantly impact the outcome of immunological assays. researchgate.netresearchgate.net T-cell stimulation assays are highly dependent on the quality and specificity of the peptides used. researchgate.netasm.org Impurities, such as peptides with omitted amino acids or inadvertent chemical modifications from the synthesis process, can lead to false-positive or misleading results. researchgate.netaai.org
Key characterization techniques include:
Mass Spectrometry (MS): This is a fundamental tool used to confirm the molecular weight of the synthesized peptide, thereby verifying its amino acid sequence and integrity. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is widely used to purify the crude synthetic peptide and to assess its purity level. researchgate.netnih.gov
Amino Acid Analysis: This method can be used to determine the amino acid composition of the final peptide product.
Functional Assays: Biological assays, such as ELISPOT or intracellular cytokine staining, are crucial for confirming that the synthetic peptide can be recognized by specific T cells and can elicit the expected immune response (e.g., IFN-γ production). asm.orgnih.gov This step provides a biological quality control check that complements the biochemical analyses. researchgate.net
| Methodology | Purpose | Key Considerations |
| Solid-Phase Peptide Synthesis (SPPS) | Chemical synthesis of the peptide chain. openaccessjournals.com | Efficiency, high purity, automation-friendly. gyrosproteintechnologies.comgyrosproteintechnologies.com |
| Liquid-Phase Peptide Synthesis | Alternative synthesis method, good for large scale. nih.gov | Can achieve high purity but may be more time-consuming. nih.gov |
| Mass Spectrometry (MS) | Characterization: confirms molecular weight and sequence integrity. researchgate.net | Essential for verifying the primary structure of the peptide. |
| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. nih.gov | Separates the target peptide from impurities. |
| T-Cell Functional Assays (e.g., ELISPOT) | Biological characterization: confirms immunological activity. nih.gov | Validates that the peptide can stimulate a specific T-cell response. researchgate.net |
Antigen Processing and Presentation Pathways of Mage 3 119 134
Major Histocompatibility Complex (MHC) Class I Pathway and MAGE-3-Derived Epitopes
The MHC class I pathway is the primary mechanism for presenting endogenous antigens, such as viral or tumor proteins synthesized within the cell, to CD8+ cytotoxic T lymphocytes (CTLs). This pathway involves several key steps, from protein degradation to peptide loading onto MHC class I molecules in the endoplasmic reticulum.
The initial step in the MHC class I presentation of MAGE-A3-derived epitopes is the degradation of the MAGE-A3 protein within the cytosol. The ubiquitin-proteasome system (UPS) is the major pathway for this process. nih.gov Proteins targeted for degradation are tagged with ubiquitin and then unfolded and cleaved into smaller peptides by the proteasome, a large multi-catalytic protease complex. nih.gov These resulting peptides are typically between three and 22 amino acids in length. nih.gov
Different types of proteasomes, such as standard proteasomes found in most cells and immunoproteasomes present in immune cells, can generate distinct sets of antigenic peptides. nih.gov Intermediate proteasomes, containing a mix of standard and immunosubunits, further expand the repertoire of presented epitopes. nih.gov For example, the HLA-A2-restricted peptide MAGE-A3(271-279) is processed by an intermediate proteasome containing the β5i subunit. nih.gov
Following their generation in the cytosol, the peptide fragments are transported into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). oup.com TAP is a heterodimeric protein complex consisting of TAP1 and TAP2 subunits, which form a channel across the ER membrane. oup.comaai.org This transport is an active process that requires ATP. oup.com
TAP has a preference for peptides that are typically 8 to 12 amino acids long and possess hydrophobic or basic C-terminal residues, which are features compatible with MHC class I binding. oup.com Longer peptides can be transported, but with lower efficiency. oup.com
Once inside the ER, the peptides are loaded onto newly synthesized MHC class I molecules. This process is facilitated by a multi-protein complex known as the peptide-loading complex (PLC). frontiersin.org The PLC includes chaperones like calreticulin, ERp57, and tapasin. frontiersin.org Tapasin plays a crucial role by bridging MHC class I molecules to the TAP transporter, facilitating the sampling of peptides and promoting the binding of high-affinity ligands. frontiersin.orgbmj.com Some peptides may require further trimming of their N-terminus by ER-resident aminopeptidases, such as ERAP1 and ERAP2, to achieve the optimal length for stable binding to the MHC class I groove. frontiersin.orgoncohemakey.com After a suitable peptide is bound, the stable peptide-MHC class I complex is released from the PLC and transported to the cell surface for presentation to CD8+ T cells. aai.org
The specific MHC class I allele expressed by an individual determines which peptides can be presented. This is known as MHC restriction. The Human Leukocyte Antigen (HLA) system is the human version of the MHC. HLA-A2 is a common HLA allele, and several MAGE-3-derived epitopes are presented by HLA-A2.
One of the well-characterized HLA-A2-restricted epitopes from MAGE-A3 is the peptide FLWGPRALV, which corresponds to amino acids 271-279. researchgate.netspandidos-publications.com This epitope has been used in clinical trials for cancer immunotherapy. researchgate.net Another HLA-A2-restricted MAGE-3 epitope is KVAELVHFL (amino acids 112-120). researchgate.net The generation of cytotoxic T lymphocytes specific for these peptides has been demonstrated to lead to the recognition and killing of tumor cells expressing MAGE-A3 in an HLA-A2-restricted manner. researchgate.netaacrjournals.org However, it has been reported that the FLWGPRALV epitope may not be efficiently processed by all tumor cells. aai.orgvaxon-biotech.eu
| MAGE-3 Epitope | Amino Acid Sequence | HLA Restriction |
| MAGE-A3 (271-279) | FLWGPRALV | HLA-A2 |
| MAGE-A3 (112-120) | KVAELVHFL | HLA-A2 |
Major Histocompatibility Complex (MHC) Class II Pathway and MAGE-3 (119-134) Epitope
The MHC class II pathway is primarily responsible for presenting exogenous antigens that have been taken up from the extracellular environment by antigen-presenting cells (APCs), such as dendritic cells, macrophages, and B cells. These antigens are then presented to CD4+ T helper cells, which play a central role in orchestrating the adaptive immune response.
While the MHC class II pathway typically handles exogenous antigens, endogenous proteins like MAGE-A3 can also gain access to this pathway. rupress.org For endogenous proteins, this often requires specific targeting mechanisms. One such mechanism involves the fusion of the antigen to the invariant chain (Ii). rupress.orgaacrjournals.org The invariant chain is a chaperone protein that associates with newly synthesized MHC class II molecules in the ER. nih.govresearchgate.net This association serves three main purposes: it prevents the binding of endogenous peptides in the ER, it facilitates the proper folding and assembly of the MHC class II heterodimer, and it directs the transport of the MHC class II complex from the ER to the endocytic compartments. nih.govoup.com
By creating a fusion protein of MAGE-A3 with a portion of the invariant chain, the MAGE-A3 protein can be effectively shuttled into the MHC class II processing compartments, known as the MIIC (MHC class II compartment) or late endosomes/lysosomes. rupress.orgaacrjournals.org These compartments have an acidic environment and contain a variety of proteases necessary for antigen processing.
Within the endosomal/lysosomal compartments, the invariant chain is progressively degraded by proteases, primarily cysteine proteases like cathepsins. researchgate.netaacrjournals.org This degradation leaves a small fragment of the invariant chain, called the class II-associated invariant chain peptide (CLIP), bound in the peptide-binding groove of the MHC class II molecule. researchgate.net
Simultaneously, the antigenic protein, in this case MAGE-A3, is also cleaved into smaller peptide fragments by endosomal proteases. researchgate.netaacrjournals.org The specific proteases involved, such as cathepsin S, play a significant role in shaping the repertoire of presented epitopes. aacrjournals.org
To allow for the binding of antigenic peptides, the CLIP fragment must be removed from the MHC class II groove. This process is catalyzed by a non-classical MHC class II molecule called HLA-DM. researchgate.netfrontiersin.org HLA-DM acts as a peptide editor, facilitating the release of CLIP and the subsequent binding of high-affinity antigenic peptides. frontiersin.org
Several MAGE-3-derived epitopes presented by HLA class II molecules have been identified, including those within the 119-134 region. Specifically, the peptide MAGE-3(121-134) has been shown to be presented by HLA-DR13. nih.gov This region is also highly homologous to the MAGE-6 protein, suggesting potential cross-reactivity. aacrjournals.org The identification of such epitopes is crucial for the development of cancer vaccines aimed at eliciting robust CD4+ T cell help. nih.gov
| MAGE-3 Epitope | Amino Acid Sequence | HLA Restriction |
| MAGE-3 (114-127) | (Sequence not specified in sources) | HLA-DR13 |
| MAGE-3 (121-134) | (Sequence not specified in sources) | HLA-DR13 |
HLA-DR13 Restriction and Presentation of MAGE-3 (119-134)
The presentation of tumor-associated antigens by Major Histocompatibility Complex (MHC) class II molecules is a critical step for the activation of CD4+ T helper lymphocytes, which play a pivotal role in orchestrating anti-tumor immunity. Research has identified that specific epitopes from the MAGE-3 protein are presented by distinct HLA class II molecules, with the MAGE-3 (119-134) region being specifically recognized in the context of HLA-DR13. nih.govnih.gov
Initial studies to identify MAGE-3 epitopes presented by HLA class II molecules involved stimulating CD4+ T cells from healthy donors with autologous dendritic cells that had been loaded with a recombinant MAGE-3 protein. nih.govnih.gov This process led to the isolation of CD4+ T cell clones that recognized two adjacent but distinct epitopes within the MAGE-3 protein: MAGE-3(114-127) and MAGE-3(121-134). nih.gov Both of these epitopes were found to be presented by the HLA-DR13 molecule, an allele expressed in approximately 20% of individuals of Caucasian descent. nih.govnih.gov
Further investigation focused on the MAGE-3(119-134) peptide, with the core epitope later defined as MAGE-3(121-134) (sequence: LLKYRAREPVTKAE). nih.govaacrjournals.org Researchers isolated and characterized several CD4+ T cell clones, including clones designated as 'clone 2' and 'clone 22', which specifically recognized this peptide. nih.gov Experiments demonstrated that these clones produced interferon-gamma (IFN-γ) when stimulated by cells expressing HLA-DR13 that had been pulsed with the MAGE-3(119-134) peptide. nih.gov This response was highly specific, as T-cell clones directed against the adjacent MAGE-3(111-126) epitope did not react to the MAGE-3(119-134) peptide, and vice-versa. nih.gov
The restriction of this epitope to HLA-DR13 was confirmed using a panel of Epstein-Barr virus-transformed B (EBV-B) cell lines with different HLA-DR expressions. Only the cell lines positive for HLA-DR13 were capable of presenting the MAGE-3(119-134) peptide to the specific T-cell clones. nih.gov This presentation was effective across different HLA-DR13 subtypes, as clones were successfully stimulated by cells expressing either the DRB11301 or DRB11302 allele. nih.gov Interestingly, the MAGE-3(121-134) epitope sequence is also conserved in other MAGE family proteins, including MAGE-1, MAGE-2, and MAGE-6, suggesting potential for broader immune recognition. nih.govnih.gov
An important finding relates to the processing of endogenously synthesized MAGE-3. A melanoma cell line that naturally expressed both MAGE-3 and HLA-DR13 was unable to stimulate the specific CD4+ T cell clones. nih.gov However, when these same tumor cells were externally pulsed with the synthetic MAGE-3(115-130) peptide, they could activate the T-cells. nih.gov This suggests that in some tumor cells, the endogenous MAGE-3 protein may not efficiently enter the MHC class II processing and presentation pathway. nih.gov In contrast, professional antigen-presenting cells like dendritic cells are capable of processing and presenting the MAGE-3 antigen after taking up MAGE-3 protein or debris from tumor cells. nih.gov
Table 1: Reactivity of CD4+ T-Cell Clones to MAGE-3 Peptides Presented by HLA-DR13 This table summarizes the characteristics of different T-cell clones isolated from human donors and their specific recognition of MAGE-3 epitopes in the context of HLA-DR13.
| T-Cell Clone | Donor HLA-DR Allele | Recognized MAGE-3 Peptide | IFN-γ Release upon Stimulation with Peptide + HLA-DR13 Cells |
| Clone 2 | DRB11302 | MAGE-3 (119-134) | Yes |
| Clone 22 | DRB11301 | MAGE-3 (119-134) | Yes |
| Clone 37 | DRB1*1302 | MAGE-3 (111-126) / (114-127) | No (to peptide 119-134) |
Table 2: Presentation of MAGE-3 (119-134) Peptide by Various EBV-B Cell Lines This table illustrates the HLA-DR13 restriction for the presentation of the MAGE-3 (119-134) peptide to the specific T-cell clone 2. IFN-γ release was measured to determine recognition.
| EBV-B Cell Line | HLA-DRB1 Allele | Presentation of MAGE-3 (119-134) to Clone 2 (IFN-γ release) |
| LB7002-EBV | 1302, *07 | Positive |
| LB1158-EBV | 1301, 03 | Positive |
| MZ2-EBV | 1302, 01 | Positive |
| LB1528-EBV | 1302, 1501 | Positive |
| LB1453-EBV | 01, 0401 | Negative |
| LB1489-EBV | 03, 0401 | Negative |
| LB1110-EBV | 07, 1501 | Negative |
| LG2-EBV | 1501, *1501 | Negative |
| Data sourced from studies on T-cell recognition of MAGE epitopes. nih.gov |
T Cell Recognition and Immunological Response to Mage 3 119 134
CD4+ T Lymphocyte Recognition of MAGE-3 (119-134)
The recognition of MAGE-3 derived peptides by CD4+ T helper cells is a crucial step in orchestrating a comprehensive anti-tumor immune response. This process is initiated when antigen-presenting cells (APCs) present these peptides on Major Histocompatibility Complex (MHC) class II molecules.
The specificity of the T-cell response to the MAGE-3 (119-134) peptide is dictated by the interaction between the T-cell receptor (TCR) on CD4+ T cells and the peptide-MHC complex on APCs. Research has identified that the MAGE-3 peptide spanning amino acids 121-134 is presented by the HLA-DR13 molecule, an MHC class II allele present in approximately 20% of Caucasians. researchgate.netnih.govsemanticscholar.org
Specific CD4+ T-cell clones, such as clone 2 and clone 22, have been isolated and shown to recognize the MAGE-3 (119-134) peptide when presented by HLA-DR13-positive Epstein-Barr virus-B (EBV-B) cell lines. nih.govsemanticscholar.org The precise epitope recognized by clone 2 was identified as the MAGE-3 (121-134) sequence: LLKYRAREPVTKAE. semanticscholar.org Interestingly, this specific peptide sequence is also found in MAGE-1, -2, and -6 proteins, suggesting a potential for cross-reactivity. nih.govsemanticscholar.org
Another CD4+ T-cell clone, clone 37, was found to recognize an adjacent but distinct epitope, MAGE-3 (114-127), also presented by HLA-DR13. researchgate.netnih.gov This highlights the presence of multiple epitopes within this region of the MAGE-3 protein that can elicit a CD4+ T-cell response. The binding of the TCRs of these clones to the MAGE-3 peptide/HLA-DR13 complex is a highly specific molecular interaction that forms the basis of the targeted immune response.
| T-Cell Clone | Recognized MAGE-3 Epitope | Presenting HLA Molecule | Amino Acid Sequence |
|---|---|---|---|
| Clone 2 | MAGE-3 (121-134) | HLA-DR13 | LLKYRAREPVTKAE |
| Clone 22 | MAGE-3 (119-134) | HLA-DR13 | FLLLKYRAREPVTKAE |
| Clone 37 | MAGE-3 (114-127) | HLA-DR13 | AELVHFLLLKYRAR |
Upon successful TCR binding to the MAGE-3 (119-134)/HLA-DR13 complex, a signaling cascade is initiated within the CD4+ T cell, leading to its activation and subsequent proliferation. This clonal expansion is essential for mounting a robust immune response.
In vitro studies have demonstrated the activation and proliferation of MAGE-3-specific CD4+ T-cell clones. For instance, CD4+ T cells isolated from a melanoma patient who had been immunized with the MAGE-3 protein were stimulated with autologous dendritic cells loaded with the MAGE-3 protein. nih.gov After several rounds of restimulation, microcultures that produced IFN-γ were identified, and from these, CD4+ T-cell clones like clone 2 were isolated. nih.gov These clones could be further expanded in culture using stimulating cells loaded with either the MAGE-3 protein or the specific MAGE-3 (119-134) peptide. nih.govsemanticscholar.org
The proliferative response of these clones can be quantified. For example, some studies have measured the incorporation of [³H]thymidine as an indicator of cell division following stimulation with the target peptide. researchgate.net This demonstrates that the recognition of the MAGE-3 (119-134) peptide leads to a significant increase in the population of specific CD4+ T cells.
Activated CD4+ T cells orchestrate the immune response through the secretion of a variety of cytokines. The cytokine profile of MAGE-3 (119-134)-reactive CD4+ T cells is indicative of a Th1-polarized response, which is critical for anti-tumor immunity.
The most prominently studied cytokine produced by these cells is Interferon-gamma (IFN-γ). nih.govsemanticscholar.org IFN-γ has pleiotropic effects, including the activation of macrophages and cytotoxic T lymphocytes, and the upregulation of MHC molecule expression on tumor cells, making them more susceptible to immune recognition. nih.govkuleuven.be
Studies have shown that CD4+ T-cell clones 2 and 22 produce high levels of IFN-γ upon stimulation with HLA-DR13-positive cells pulsed with the MAGE-3 (119-134) peptide. nih.govsemanticscholar.org The amount of IFN-γ produced can be substantial, often exceeding 4,000 pg/ml in culture supernatants. nih.gov Furthermore, research on other MAGE-3 specific CD4+ T-cell clones, such as clone 37, has also demonstrated the production of Tumor Necrosis Factor (TNF) upon stimulation with MAGE-3 protein. researchgate.net TNF is another pro-inflammatory cytokine that can induce tumor cell apoptosis.
| T-Cell Clone | Stimulating Cells | Peptide | IFN-γ Production (pg/ml) |
|---|---|---|---|
| Clone 2 | DR13 positive EBV-B cells | MAGE-3 (119-134) | >4,000 |
| Clone 22 | DR13 positive EBV-B cells | MAGE-3 (119-134) | >4,000 |
CD8+ Cytotoxic T Lymphocyte (CTL) Recognition of MAGE-3-Derived Epitopes (General MAGE-3)
While CD4+ T cells are crucial for orchestrating the anti-tumor response, CD8+ cytotoxic T lymphocytes (CTLs) are the primary effector cells responsible for directly killing tumor cells. CTLs recognize short peptide epitopes presented on MHC class I molecules.
The interaction between the TCR on CD8+ T cells and MAGE-3-derived peptides presented by HLA class I molecules is a critical event for tumor cell lysis. Several MAGE-3 epitopes that are presented by various HLA class I alleles have been identified. For example, the MAGE-A3 peptide at positions 112-120 (KVAELVHFL) is presented by HLA-A*0201, and the peptide at positions 271-279 (FLWGPRALV) is presented by HLA-A2. researchgate.netnih.gov
The generation of high-avidity TCRs against these epitopes is a key area of research for adoptive T-cell therapies. researchgate.net For instance, transgenic mice expressing the human HLA-A0201 molecule have been immunized with MAGE-A3 peptides to generate T-cell clones with high-avidity TCRs. researchgate.net These TCRs, when expressed in human peripheral blood lymphocytes (PBLs), demonstrate antigen-specific reactivity against a range of tumor cells expressing MAGE-A3 and HLA-A0201. researchgate.net The specificity of this binding is paramount, as off-target recognition of similar peptides on healthy tissues can lead to severe toxicity. biorxiv.org
The induction and expansion of MAGE-3-specific CD8+ CTL precursors are essential for generating a sufficient number of effector cells to control tumor growth. Vaccination strategies are often employed to achieve this.
Studies have shown that vaccination with a polyvalent melanoma vaccine can induce CD8+ T-cell responses to MAGE-3 in a significant proportion of patients. nih.gov In one study, 56% of patients showed a vaccine-induced CD8+ T-cell response to at least one of four melanoma-associated antigens, including MAGE-3. nih.gov A dendritic cell-based antigen-specific T-cell induction protocol has also been shown to result in a mean fold increase of 191.0 in the presence of MAGE-A3-specific T-cells. frontiersin.org The percentage of MAGE-A3-specific T-cells in healthy donors increased from an average of 0.02% to 3.33% of total lymphocytes after applying this protocol. frontiersin.org This demonstrates that the pool of MAGE-3-specific CD8+ CTL precursors can be significantly expanded through targeted immunization.
| Induction Method | Initial Percentage of Specific T-Cells | Post-Induction Percentage of Specific T-Cells | Mean Fold Increase |
|---|---|---|---|
| Dendritic cell-based protocol | 0.02% (± 0.015) | 3.33% (± 2.61) | 191.0 (SD = 87.9) |
Effector Functions of MAGE-3-Specific CD8+ CTLs against MAGE-3-Expressing Cells
The primary role of CD8+ cytotoxic T lymphocytes (CTLs) is to recognize and eliminate cells expressing specific antigens, such as tumor cells. While much of the research on the MAGE-3 (119-134) peptide has focused on its recognition by CD4+ T helper cells, the principles of CTL effector functions against MAGE-3 expressing cells, in general, can be extrapolated. The activation of MAGE-3-specific CD8+ CTLs results in a cascade of effector functions designed to destroy malignant cells.
A key effector function of activated CD8+ T cells is the release of cytokines, with interferon-gamma (IFN-γ) being a hallmark of a potent anti-tumor response. nih.govfrontiersin.org IFN-γ has pleiotropic effects within the tumor microenvironment, including the upregulation of MHC class I molecules on tumor cells, making them more visible to CTLs. mdpi.com Studies have demonstrated that T-cell responses to MAGE-3 antigens are associated with IFN-γ production. nih.govsemanticscholar.org Although direct evidence for IFN-γ secretion by CTLs specifically recognizing the MAGE-3 (119-134) epitope is limited, it is a well-established marker for circulating CTLs that recognize other immunogenic peptides. nih.gov
Another critical effector mechanism is the targeted killing of MAGE-3-expressing cells through the release of cytotoxic granules containing perforin (B1180081) and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes, such as granzyme B, to enter and induce apoptosis. nih.govselectscience.net Granzyme B is a serine protease that initiates a cascade of caspases, leading to programmed cell death. frontiersin.orgnih.gov While the direct measurement of granzyme B secretion from MAGE-3 (119-134)-specific CTLs is not extensively documented, the cytotoxic potential of MAGE-3-specific CTLs against melanoma cells has been observed, implying the involvement of this pathway. uclouvain.bedoi.org
The table below summarizes the primary effector functions of CD8+ CTLs that are anticipated to be active against MAGE-3-expressing tumor cells upon recognition of a relevant epitope like MAGE-3 (119-134).
| Effector Molecule | Function in Anti-Tumor Immunity |
| Interferon-gamma (IFN-γ) | Upregulates MHC class I on tumor cells, enhances antigen presentation, activates other immune cells. |
| Perforin | Forms pores in the target tumor cell membrane. |
| Granzyme B | Enters tumor cells through perforin pores and induces apoptosis. |
It is important to note that the level of MAGE-3 antigen expression on tumor cells can influence the efficiency of CTL recognition and subsequent killing. uclouvain.be
Role of Antigen-Presenting Cells (APCs) in Priming MAGE-3 (119-134)-Specific T-Cell Responses
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are crucial for initiating primary T-cell responses against tumor antigens like MAGE-3. ru.nl For an effective anti-tumor immune response to be mounted, DCs must undergo a process of maturation, which is characterized by the upregulation of co-stimulatory molecules and the presentation of antigenic peptides on MHC molecules.
The loading of dendritic cells with MAGE-3 peptides is a key step in priming naive T cells. This can be achieved by pulsing DCs with synthetic peptides, such as MAGE-3 (119-134), or with the full-length MAGE-3 protein. nih.govsemanticscholar.orgresearchgate.net Upon uptake of the antigen, DCs process it and present the resulting peptides on MHC class I and class II molecules.
A critical aspect of this process is the maturation of the dendritic cells. Immature DCs are adept at antigen capture but are poor T-cell activators. Maturation can be induced by various stimuli, including inflammatory cytokines and microbial products. ru.nl This process involves a significant change in the cell surface phenotype of the DC. Key maturation markers that are upregulated include:
CD80 (B7-1) and CD86 (B7-2): These co-stimulatory molecules on the DC surface bind to CD28 on T cells, providing a crucial second signal for T-cell activation. nih.gov
CD83: A well-established marker for mature dendritic cells, its expression is strongly upregulated during DC maturation. researchgate.netmdpi.com
HLA-DR: An MHC class II molecule, its expression is increased on mature DCs, enhancing their ability to present antigens to CD4+ T helper cells. researchgate.net
The table below outlines the changes in key surface markers on dendritic cells during maturation, a process that can be initiated by loading with antigens like MAGE-3 peptides.
| Surface Marker | Function | Expression on Immature DCs | Expression on Mature DCs |
| CD80 (B7-1) | Co-stimulation of T cells | Low | High |
| CD86 (B7-2) | Co-stimulation of T cells | Low | High |
| CD83 | Maturation marker | Low/Negative | High |
| HLA-DR | Antigen presentation to CD4+ T cells | Moderate | High |
Cross-presentation is a critical process by which dendritic cells present exogenous antigens, such as those from tumor cells, on their MHC class I molecules to prime CD8+ CTL responses. frontiersin.org For an anti-tumor immune response against MAGE-3 to be initiated from dying tumor cells, the MAGE-3 protein must be taken up by DCs and its epitopes, including potentially MAGE-3 (119-134) or other relevant CD8+ epitopes, must be cross-presented.
The intracellular pathways of cross-presentation are complex and can be broadly divided into two main routes: the cytosolic pathway and the vacuolar pathway.
The cytosolic pathway is considered the major route for cross-presentation of many antigens. This pathway involves the following steps:
Antigen Uptake: Dendritic cells internalize exogenous antigens, such as apoptotic tumor cells expressing MAGE-3, into phagosomes.
Translocation to the Cytosol: The antigen is then transported from the phagosome into the cytosol.
Proteasomal Degradation: In the cytosol, the protein is processed by the proteasome into smaller peptides. nih.gov The immunoproteasome, a specialized form of the proteasome induced by inflammatory signals, can play a significant role in generating optimal T-cell epitopes. torvergata.itmdpi.com
Peptide Transport: The generated peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). nih.govacir.orgcornell.edunih.gov
MHC Class I Loading: In the ER, the peptides are loaded onto MHC class I molecules, which are then transported to the cell surface for presentation to CD8+ T cells.
The vacuolar pathway offers an alternative route where internalized antigens are processed within the endo-phagosomal compartment by proteases such as cathepsins. The resulting peptides are then loaded onto MHC class I molecules that are recruited to these compartments. frontiersin.org
There is also evidence for TAP-independent cross-presentation pathways, where peptides can be loaded onto MHC class I molecules in phagosomes, bypassing the need for transport into the ER. plos.org The specific pathway utilized for the cross-presentation of MAGE-3 epitopes likely depends on the nature of the antigen (e.g., whole protein vs. peptide fragments) and the activation state of the dendritic cell. While direct evidence for the cross-presentation pathway of the MAGE-3 (119-134) peptide is not available, the involvement of the proteasome and TAP is a central paradigm for many tumor antigens. embopress.org
Research Methodologies for Studying Mage 3 119 134 Immunobiology
In Silico Prediction and Bioinformatic Tools for MAGE-3 Epitope Identification and Characterization
The initial step in investigating the immunogenic potential of MAGE-3 often involves in silico analysis. This computational approach utilizes bioinformatic tools to predict and characterize potential T-cell epitopes within the MAGE-A3 protein sequence without the immediate need for expensive and laborious laboratory experiments. uonbi.ac.ke
Researchers use algorithms that predict the binding affinity of peptides to specific Major Histocompatibility Complex (MHC) molecules. nih.gov For instance, the protein amino acid sequence of MAGE-A3 can be downloaded from databases like GenBank and analyzed using tools such as the Immune Epitope Database (IEDB) MHC-I and MHC-II binding prediction tools. thno.orgnih.govresearchgate.net These tools assess peptides of varying lengths (typically 9-10 amino acids for MHC class I and 13-19 for MHC class II) and provide scores, often expressed as the half-maximal inhibitory concentration (IC50), to indicate binding affinity. thno.orgnih.gov Lower IC50 values suggest a higher binding affinity. nih.gov
In addition to predicting MHC binding, bioinformatic tools like VaxiJen can be used to assess the antigenicity of the predicted epitopes, which is their ability to trigger an immune response. uonbi.ac.keresearchgate.net By combining these predictive methods, researchers can narrow down the list of candidate epitopes from the entire protein sequence to a manageable number for further experimental validation. uonbi.ac.ke This approach has been successfully used to identify potential MAGE-A3 epitopes, including those within the 119-134 region. aacrjournals.org
Table 1: Bioinformatic Tools for MAGE-3 Epitope Analysis
| Tool/Server | Function | Application in MAGE-3 Research |
| IEDB (Immune Epitope Database) | Predicts T-cell epitopes and their binding to MHC molecules. thno.orgnih.govresearchgate.net | Used to predict CD8+ T-cell epitopes from the MAGE-A3 protein sequence based on binding affinity to specific HLA alleles. thno.org |
| NetMHCpan | A component of IEDB that predicts peptide-MHC class I binding. thno.org | Employed to identify candidate MAGE-A3 epitopes with low IC50 values for HLA-A2. thno.org |
| TEPITOPE | Predicts binding of peptides to multiple HLA-DR molecules. nih.gov | Can be used to identify promiscuous CD4+ T-cell epitopes within MAGE-3. nih.gov |
| VaxiJen | Predicts the antigenicity of peptides. uonbi.ac.keresearchgate.net | Used to evaluate the immunogenic potential of predicted MAGE-3 epitopes. uonbi.ac.ke |
| ClustalO, Jalview, Cytoscape | Used for multiple sequence alignment and network analysis. uonbi.ac.keresearchgate.net | Employed to analyze domain distribution and conservation across the MAGE protein family to identify conserved regions that might contain universal epitopes. uonbi.ac.keresearchgate.net |
In Vitro Assays for Peptide-MHC Binding Affinity and Stability
Following in silico prediction, in vitro assays are crucial for experimentally validating the binding of predicted epitopes, such as MAGE-3 (119-134), to MHC molecules. These assays provide empirical data on the affinity and stability of the peptide-MHC complex, which are critical determinants of T-cell recognition.
One common method involves using specialized cell lines, such as T2 cells, which are deficient in TAP (transporter associated with antigen processing) and thus have a low level of surface MHC class I molecules. When these cells are incubated with a peptide that can bind to their specific HLA allele, the peptide-MHC complex is stabilized and surface expression of MHC molecules increases. This upregulation can be quantified using flow cytometry. arvojournals.org
Another approach is the functional competition assay. In this setup, the ability of a test peptide to compete with a known antigenic peptide for binding to MHC molecules on antigen-presenting cells (APCs) is measured. researchgate.net The inhibition of the recognition of the known peptide by specific T-cells indicates the binding affinity of the test peptide. researchgate.net
Recombinant MHC molecules can also be used in cell-free systems to directly measure peptide binding, often using techniques like ELISA or surface plasmon resonance. These assays provide a quantitative measure of the binding affinity (e.g., IC50 value). aacrjournals.org For example, studies have evaluated the binding affinity of MAGE-6 derived peptides, which have high sequence homology with MAGE-3, to HLA-DR4 molecules, reporting IC50 values to categorize them as strong, moderate, or weak binders. aacrjournals.org
Generation and Characterization of Antigen-Specific T-Cell Clones
To study the cellular immune response to MAGE-3 (119-134), it is essential to generate and characterize T-cell clones that are specific for this epitope.
Co-culture Systems with MAGE-3 (119-134)-Pulsed Antigen-Presenting Cells
A primary method for generating antigen-specific T-cells is through co-culture systems. stemcell.com In this approach, peripheral blood mononuclear cells (PBMCs) from a donor are cultured with APCs that have been "pulsed" with the MAGE-3 (119-134) peptide. researchgate.netresearchgate.netresearchgate.net The APCs, often monocyte-derived dendritic cells (DCs), process and present the peptide on their MHC molecules. nih.govnih.gov T-cells within the PBMC population that have T-cell receptors (TCRs) capable of recognizing the MAGE-3 (119-134)-MHC complex become activated and proliferate. stemcell.com This process can be repeated over several cycles to expand the population of specific T-cells. nih.govaacrjournals.org
Limiting Dilution and Flow Cytometry for T-Cell Isolation and Expansion
To isolate individual T-cell clones, a technique called limiting dilution is often employed. researchgate.netaai.org This involves diluting the expanded T-cell population to a concentration where, statistically, each culture well contains only one T-cell. These single T-cells are then stimulated to proliferate, resulting in clonal populations. pnas.org
Flow cytometry is a powerful tool used in conjunction with these methods. It allows for the identification, sorting, and analysis of specific T-cell populations. nih.govpnas.org For instance, T-cells that bind to fluorescently labeled tetramers of MHC molecules complexed with the MAGE-3 (119-134) peptide can be identified and sorted. aai.org This ensures the isolation of T-cells with a high affinity for the specific epitope. aai.org Once isolated, these T-cell clones can be expanded in culture for further functional analysis. pnas.org
Functional Immunological Assays for T-Cell Response Assessment
Once antigen-specific T-cell clones have been generated, their functional capacity to respond to the MAGE-3 (119-134) epitope is assessed using a variety of immunological assays.
Cytokine Release Assays (e.g., ELISA, ELISPOT for IFN-γ, TNF-α)
A key indicator of T-cell activation is the secretion of cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). uonbi.ac.kethno.orgresearchgate.netresearchgate.netresearchgate.net These cytokines play a crucial role in orchestrating an anti-tumor immune response. promab.com
ELISA (Enzyme-Linked Immunosorbent Assay) can be used to measure the concentration of cytokines released into the supernatant of co-cultures containing T-cells and peptide-pulsed APCs. nih.govnih.gov For example, CD4+ T-cell clones have been tested for TNF and/or IFN-γ production after stimulation with autologous cells pulsed with MAGE-3 protein or peptides. rupress.org
ELISPOT (Enzyme-Linked Immunospot) Assay is a highly sensitive technique that allows for the quantification of the number of cytokine-secreting cells at a single-cell level. aai.orgnih.gov In this assay, T-cells are cultured on a surface coated with antibodies that capture a specific cytokine. When a T-cell secretes the cytokine, a "spot" is formed, and the number of spots corresponds to the number of responding cells. nih.gov This method has been widely used to detect IFN-γ-producing T-cells in response to MAGE-3 peptides. aai.orgwindows.net
Table 2: Functional Immunological Assays for MAGE-3 (119-134) T-Cell Response
| Assay | Principle | Cytokines Measured | Key Findings from MAGE-3 Research |
| ELISA | Quantifies the concentration of a specific cytokine in a solution using antibodies and a colorimetric or fluorescent readout. nih.govnih.gov | IFN-γ, TNF-α | Used to measure the release of IFN-γ by CD4+ T-cell clones in response to MAGE-3 (119-134) presented by HLA-DR13 cells. nih.gov |
| ELISPOT | Enumerates the frequency of cytokine-secreting cells, where each spot represents a single positive cell. nih.gov | IFN-γ | Demonstrated the expansion of MAGE-3-specific, IFN-γ-secreting effector T-cells in the blood of vaccinated patients. aai.org |
| Intracellular Cytokine Staining (ICS) | Uses flow cytometry to detect cytokines retained within the cell after stimulation, often combined with cell surface marker analysis. nih.gov | IFN-γ, TNF-α | Identified specific CD4+ T-cells producing IFN-γ and TNF-α after stimulation with MAGE-A3 peptide pools. nih.gov |
Cellular Proliferation Assays for T-Cell Activation
Cellular proliferation assays are fundamental tools for quantifying the activation and expansion of T-cells upon encountering a specific antigen. telight.eu These assays measure the increase in the number of T-cells, which is a direct indicator of a successful immune recognition and response. telight.eu In the context of MAGE-A3 research, these assays are crucial for confirming that T-lymphocytes recognize and are activated by specific epitopes like MAGE-3 (119-134).
The underlying principle of these assays involves stimulating a population of peripheral blood mononuclear cells (PBMCs) or isolated T-cells with the antigen of interest. If the population contains T-cells with receptors that can bind to the MAGE-3 peptide, these cells will become activated and begin to divide, or proliferate. google.com For instance, studies have demonstrated that CD4+ T-cells from healthy donors can be propagated and induced to proliferate when stimulated with synthetic MAGE-3 peptides. researchgate.net Similarly, spontaneous CD4+ T-cell responses against MAGE-A3 in melanoma patients have been detected through proliferative responses after stimulating the cells with specific MAGE-A3 peptides. aai.org The magnitude of this proliferation is then measured, often using techniques such as tritiated thymidine (B127349) incorporation, where radioactive thymidine is added to the cell culture and is incorporated into the DNA of dividing cells, or through dye dilution assays (e.g., CFSE), where a fluorescent dye is progressively diluted with each cell division. The successful activation and proliferation of specific CD4+ lymphocytes in vitro provides evidence that the MAGE-3 peptide is immunogenic. google.com
Target Cell Recognition Assays using MAGE-3-Expressing Cell Lines
To determine if T-cells activated by a MAGE-3 epitope can recognize and eliminate tumor cells, researchers utilize target cell recognition assays. These experiments test the functional capacity of the T-cells, moving beyond simple activation to assess their cytotoxic potential against cancer cells that naturally present the MAGE-3 antigen.
A classic method is the Chromium-51 (⁵¹Cr) release assay . karger.com In this assay, MAGE-3-expressing tumor cells (target cells) are labeled with radioactive ⁵¹Cr. karger.com These labeled target cells are then incubated with MAGE-3-specific cytotoxic T-lymphocytes (CTLs), the effector cells. If the CTLs recognize the MAGE-3 epitope presented on the surface of the tumor cells, they will induce apoptosis or lysis, releasing the ⁵¹Cr into the culture medium. karger.com By measuring the amount of radioactivity released, scientists can quantify the specific killing of tumor cells by the CTLs. karger.com Studies have successfully used this method to show the lytic activity of CD4+ T-cell clones against melanoma cell lines that are positive for both MAGE-A3 and the appropriate HLA molecule. google.com
Another common method involves measuring the release of cytokines, such as Interferon-gamma (IFN-γ) , upon target cell recognition. google.comaai.org When T-cells recognize their target, they release specific cytokines. Assays like ELISA or ELISPOT can measure the amount of IFN-γ produced when T-cells are co-cultured with MAGE-3-expressing tumor cells. google.comkarger.com This cytokine release serves as a surrogate marker for T-cell recognition and effector function. aai.org For example, specific IFN-γ release was observed when T-cell receptor (TCR)-engineered peripheral blood lymphocytes were co-cultured with HLA-A*0201+/MAGE-A3+ cell lines, but not with cell lines lacking either the correct HLA molecule or MAGE-A3 expression. aai.org
To confirm the specificity of the recognition, cold target inhibition assays are sometimes performed. researchgate.net In these experiments, unlabeled (cold) target cells are added to the culture in excess. If these cold targets also express the MAGE-3 epitope, they will compete with the labeled (hot) targets for binding to the CTLs, thereby reducing the lysis of the hot targets. This inhibition confirms that the cytotoxic activity is indeed specific to the MAGE-3 antigen. researchgate.net
| Assay Type | Principle | Target Cells | Effector Cells | Outcome Measured | MAGE-3 Research Finding | Citation |
| Chromium-51 Release Assay | Measures lysis of target cells by quantifying the release of radioactive ⁵¹Cr from pre-labeled target cells. | ⁵¹Cr-labeled, MAGE-3-expressing tumor cell lines (e.g., melanoma). | MAGE-3-specific Cytotoxic T-Lymphocytes (CTLs). | Amount of ⁵¹Cr in the supernatant. | CD4+ T-cell clones demonstrated lytic activity against MAGE-A3-expressing melanoma cells. | google.comkarger.com |
| IFN-γ Release Assay (ELISA/ELISPOT) | Measures the secretion of IFN-γ by T-cells upon recognition of their target antigen. | MAGE-3-expressing tumor cell lines or peptide-pulsed cells. | MAGE-3-specific T-cells. | Concentration or number of spots of IFN-γ. | T-cells recognized and released IFN-γ in response to MAGE-3 positive tumor cells in an HLA-restricted manner. | google.comaai.org |
| Cold Target Inhibition | Confirms specificity by showing that unlabeled (cold) target cells compete with labeled (hot) targets, reducing lysis. | Labeled and unlabeled MAGE-3-expressing cells. | MAGE-3-specific CTLs. | Reduction in the lysis of labeled target cells. | Lytic activity of MAGE-3-specific CD4+ CTLs was inhibited by unlabeled MAGE-3-positive target cells. | researchgate.net |
Use of Recombinant MAGE-A3 Protein and Synthetic Peptides in Experimental Systems
Both full-length recombinant MAGE-A3 protein and shorter synthetic peptides are invaluable reagents in the study of MAGE-3 immunobiology, each serving distinct but complementary roles. researchgate.netnih.govplos.org
Synthetic peptides , such as MAGE-3 (119-134) or other known epitopes like MAGE-A3:112-120, are crucial for identifying and characterizing specific T-cell responses. researchgate.netnih.gov Their primary uses include:
Epitope Mapping: Researchers synthesize overlapping peptides spanning the MAGE-A3 protein to pinpoint the exact sequences (epitopes) recognized by T-cells. google.com
In Vitro T-Cell Stimulation: Peptides are used to expand specific T-cell populations from blood samples of patients or healthy donors for further study. researchgate.netpnas.org
Pulsing Antigen-Presenting Cells (APCs): Dendritic cells or other APCs are loaded with synthetic peptides to present them to T-cells in a controlled manner, which is essential for assays like target cell recognition. karger.compnas.org
Vaccine Components: Some therapeutic strategies have explored using synthetic peptides directly as vaccines to elicit a focused immune response against a specific, immunodominant epitope. nih.gov
Recombinant MAGE-A3 protein , which is the full-length protein produced in a laboratory system (e.g., bacteria or yeast), is used to study the immune response in a broader context. plos.orgpnas.org Its applications include:
Processing and Presentation Studies: Using the full protein allows researchers to investigate how it is naturally taken up, processed by APCs, and which epitopes are subsequently presented to T-cells. Studies have shown that CD4+ T-cells can proliferate when their autologous APCs process and present the recombinant MAGE-3 protein, confirming natural processing. researchgate.net
Inducing Polyclonal Responses: Vaccination with the full protein can induce immune responses against multiple epitopes (both CD4+ and CD8+), which may be more effective therapeutically than a single-peptide approach. pnas.org
Vaccine Development: A major application has been in cancer vaccine trials, where the recombinant MAGE-A3 protein is often combined with a potent adjuvant to stimulate a strong and durable anti-tumor immune response in patients. plos.orgtandfonline.comd-nb.info
| Reagent Type | Description | Key Applications in MAGE-3 Research | Advantages | Limitations | Citations |
| Synthetic Peptides | Short, chemically synthesized chains of amino acids corresponding to a specific MAGE-3 epitope (e.g., MAGE-3 (119-134)). | Epitope identification, in vitro T-cell stimulation, pulsing of APCs for assays, peptide-based vaccines. | High purity, specificity, ease of synthesis. | HLA-restricted, may not represent naturally processed epitopes, may induce a very narrow immune response. | google.comresearchgate.netnih.govpnas.orgnih.gov |
| Recombinant Protein | Full-length MAGE-A3 protein produced using recombinant DNA technology. | Studying antigen processing and presentation, inducing broad polyclonal T-cell and antibody responses, protein-based vaccines. | Allows for natural processing and presentation of multiple epitopes, can induce both CD4+ and CD8+ T-cell help. | More complex to produce and purify, response may be directed to non-protective epitopes. | researchgate.netaai.orgplos.orgpnas.org |
Transgenic Animal Models in MAGE-3 Epitope Research for Immunogenicity Studies
A significant challenge in preclinical immunotherapy research is that the human immune system's components, particularly the Human Leukocyte Antigen (HLA) molecules that present antigens to T-cells, are not present in standard laboratory animals like mice. To overcome this, researchers use transgenic animal models that are genetically engineered to express human HLA molecules. nih.govresearchgate.net
These models are indispensable for studying the immunogenicity of human T-cell epitopes derived from proteins like MAGE-A3. nih.govresearchgate.net For example, to generate high-avidity T-cell receptors (TCRs) against MAGE-A3, a transgenic mouse model expressing the human HLA-A*0201 molecule was employed. nih.govresearchgate.net These mice were immunized with specific MAGE-A3 peptides, leading to the generation of mouse T-cells that recognized the human peptide in the context of the human HLA molecule. nih.gov The TCRs from these reactive T-cells could then be isolated and studied for their potential use in adoptive T-cell therapy for cancer patients. researchgate.net
Beyond HLA-transgenic mice, other specialized mouse models are used. Tumor-bearing transgenic mice that spontaneously develop cancer (e.g., melanoma) are used to test the therapeutic efficacy of MAGE-A3 targeted vaccines. aacrjournals.org In one such study, a DNA vaccine targeting MAGE-A was shown to significantly slow tumor growth and improve survival in a transgenic melanoma mouse model. aacrjournals.org These in vivo experiments provide crucial proof-of-concept for an immunotherapeutic strategy before it can be considered for human trials. Furthermore, researchers use standard mouse strains like C57BL/6 to study the general mechanisms of immune response to recombinant MAGE-A3 protein when combined with different adjuvants, helping to optimize vaccine formulations. plos.org
Implications for Immunological Research and Preclinical Therapeutic Strategy Development Targeting Mage 3 119 134
MAGE-3 (119-134) as a Model Epitope for Tumor Antigen Discovery and Validation
The identification and validation of tumor-associated antigens (TAAs) are foundational steps in the development of targeted immunotherapies. MAGE-3 (119-134) serves as a critical model in this process due to its defined characteristics and immunogenicity.
The discovery that MAGE-3 is expressed in various tumor types but not in normal somatic cells, with the exception of immunologically privileged sites like the testes, established it as a strictly tumor-specific antigen. nih.govnih.gov This tumor-restricted expression profile is a key criterion for a viable immunotherapy target, as it minimizes the risk of autoimmune toxicities. plos.org
Research has demonstrated that the MAGE-3 (119-134) peptide is a naturally processed epitope presented by HLA class II molecules, specifically HLA-DR13, to CD4+ T lymphocytes. nih.govnih.gov The identification of this and other MAGE-3 epitopes was achieved by stimulating CD4+ T cells with dendritic cells loaded with recombinant MAGE-3 protein. nih.govnih.gov This process of using professional antigen-presenting cells to identify T-cell epitopes is a cornerstone of modern tumor antigen discovery. frontiersin.orgfrontiersin.org
The validation of MAGE-3 (119-134) as a legitimate T-cell epitope involved co-culture assays showing that T-cell clones specifically recognize and respond to this peptide when presented by the appropriate HLA molecule. nih.gov Furthermore, this particular epitope is also found within the sequences of other MAGE proteins, such as MAGE-1, -2, and -6, broadening its potential applicability. nih.govnih.gov The rigorous process of identifying and validating epitopes like MAGE-3 (119-134) is crucial to ensure the specificity and potential efficacy of subsequent immunotherapeutic interventions. frontiersin.org
Immunological Strategies for Enhancing MAGE-3 (119-134)-Specific T-Cell Responses (Mechanistic and Preclinical Focus)
A central goal in cancer immunotherapy is to generate a robust and durable T-cell response against tumor antigens. Several preclinical strategies have been explored to enhance the immunogenicity of the MAGE-3 (119-134) epitope.
Multi-Epitope Approaches and Polytope Design in Preclinical Vaccine Concepts
To broaden the immune response and overcome potential tumor escape through antigen loss, researchers are investigating multi-epitope and polytope vaccine designs. nih.govresearchgate.net Instead of relying on a single epitope, these approaches combine multiple T-cell epitopes from one or more tumor antigens. nih.gov
A multi-epitope vaccine could include both CD4+ helper T-cell epitopes, like MAGE-3 (119-134), and cytotoxic T-lymphocyte (CTL) epitopes. nih.gov The inclusion of CD4+ T-cell help is considered crucial for the effective generation and maintenance of CD8+ CTL responses and immunological memory. nih.gov Preclinical studies have explored the concept of creating a "string of epitopes" or polytopes, which are single polypeptide chains composed of multiple epitopes, sometimes separated by linker sequences. uonbi.ac.ke This design facilitates the processing and presentation of multiple epitopes from a single vaccine construct. In silico tools are increasingly used to predict and design such universal MAGE-based polytopes that could be effective across different MAGE-expressing tumors. uonbi.ac.ke
Recent immunoinformatic analyses have focused on designing multi-epitope vaccines that incorporate various MAGE-A family antigens, including MAGE-A3, to elicit a broad and potent immune response against cancers like breast cancer. researchgate.net These computational designs often include adjuvants and linkers to enhance immunogenicity and stability. researchgate.netui.ac.id
Optimization of Antigen Presentation Systems for Robust T-Cell Priming
The method of antigen delivery and presentation is critical for inducing a strong T-cell response. Dendritic cells (DCs), as the most potent antigen-presenting cells (APCs), are a key focus in optimizing antigen presentation. nih.govresearchgate.net
Preclinical and early clinical studies have utilized DCs pulsed with specific tumor peptides, such as MAGE-A3 epitopes, to vaccinate patients. nih.govresearchgate.net Mature, monocyte-derived DCs are considered effective for this purpose. nih.gov Research has shown that vaccination with MAGE-3 peptide-pulsed DCs can expand specific CTL populations in cancer patients. nih.govresearchgate.net
Further optimization strategies involve the use of adjuvants to enhance the immune response. Preclinical mouse models have demonstrated that combining recombinant MAGE-A3 protein with immunostimulants can induce a potent, long-lasting, and functional anti-tumor immune response. plos.org These studies highlight the importance of the immunostimulant in driving a Th1-type immune response, which is critical for effective anti-tumor immunity. plos.org
Future Directions in MAGE-3 (119-134) Immunobiology Research
The field of MAGE-3 (119-134) immunobiology continues to evolve, with several promising future directions.
A deeper understanding of the regulation of MAGE gene expression in tumors is needed. nih.gov This could lead to strategies to prevent antigen loss or even induce MAGE-3 expression in tumors that are initially negative.
The development of more sophisticated multi-epitope and personalized vaccine strategies will likely continue. bmj.com Advances in computational biology and immunoinformatics will aid in the design of vaccines that are tailored to an individual's HLA type and the specific MAGE antigens expressed by their tumor. uonbi.ac.kebmj.com
Further research into the complex interplay between MAGE-expressing tumors and the immune microenvironment is critical. bcm.edu This will help to identify new targets for combination therapies that can overcome immune evasion. For example, targeting the pathways that lead to the recruitment of immunosuppressive cells could enhance the efficacy of MAGE-3-specific immunotherapies. bcm.edufrontiersin.org
Finally, the development of novel T-cell-based therapies, such as adoptive cell transfer of T cells engineered to express high-affinity T-cell receptors (TCRs) specific for MAGE-3 epitopes, remains a promising avenue. frontiersin.orgaai.org Continued research aims to optimize the affinity and specificity of these engineered TCRs to maximize their anti-tumor activity while minimizing potential off-target toxicities. aai.orgthno.org
Q & A
Q. Advanced Research Focus
- Experimental Design : Use HLA-matched antigen-presenting cells (APCs) pulsed with MAGE-3 (119-134) and co-culture with autologous T-cells. Measure IFN-γ release via ELISpot or intracellular cytokine staining (ICS).
- Controls : Include irrelevant peptides (negative controls) and viral epitopes (positive controls).
- Data Interpretation : Normalize responses to baseline T-cell activity and account for inter-donor variability using nonparametric statistical tests (e.g., Mann-Whitney U test) .
What strategies resolve contradictions in MAGE-3 (119-134)-specific T-cell response rates across studies?
Advanced Research Focus
Contradictions may arise from heterogeneity in:
- Patient cohorts (e.g., HLA subtype distribution, tumor microenvironment differences).
- Assay conditions (e.g., peptide concentration, APC:T-cell ratios).
Methodological Solutions : - Perform meta-analyses with stratified subgroup analyses (e.g., HLA-A02:01+ vs. HLA-A02:01− cohorts).
- Standardize protocols via multicenter validation studies and report detailed methodology (e.g., peptide solubility buffers, incubation times) .
How should researchers optimize in vivo models for MAGE-3 (119-134) vaccine efficacy testing?
Q. Advanced Research Focus
- Model Selection : Use transgenic mice expressing human HLA alleles (e.g., HLA-A2.1/DTR transgenic models) to mimic human immune responses.
- Endpoint Metrics : Combine tumor growth inhibition with immune correlates (e.g., tetramer-positive CD8+ T-cell frequency).
- Limitations : Address murine MHC vs. human HLA disparities by validating findings in humanized mouse models or ex vivo human T-cell assays .
What are the key considerations for validating MAGE-3 (119-134) as a biomarker in cancer immunotherapy trials?
Q. Advanced Research Focus
- Assay Reproducibility : Use multiplex assays (e.g., Luminex) to quantify peptide-MHC binding affinity and T-cell receptor avidity.
- Clinical Correlation : Link biomarker levels (e.g., circulating T-cell frequency) to clinical outcomes (e.g., progression-free survival) using Cox regression models.
- Ethical Reporting : Disclose potential conflicts (e.g., peptide synthesis vendors) and adhere to CONSORT guidelines for trial transparency .
How can researchers address low reproducibility in MAGE-3 (119-134) epitope mapping studies?
Q. Basic Research Focus
- Technical Replicates : Perform triplicate runs in ELISpot or ICS assays.
- Data Validation : Use orthogonal methods (e.g., MHC tetramer staining combined with transcriptomic profiling of T-cell clonality).
- Reporting Standards : Include raw data (e.g., spot counts, flow cytometry gating strategies) in supplementary materials .
What statistical approaches are suitable for analyzing MAGE-3 (119-134)-associated immune response heterogeneity?
Q. Advanced Research Focus
- Multivariate Analysis : Apply principal component analysis (PCA) to identify covariates (e.g., HLA type, tumor mutational burden) influencing response variability.
- Machine Learning : Train classifiers (e.g., random forests) on multi-omics datasets (e.g., TCR sequencing, proteomics) to predict responders vs. non-responders.
- Power Calculations : Predefine sample sizes using effect sizes from pilot studies to avoid underpowered conclusions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
